molecular formula C22H20N2O4S B3396285 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 1011620-87-3

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B3396285
CAS No.: 1011620-87-3
M. Wt: 408.5 g/mol
InChI Key: RSKOCDJLBOVOLZ-IZZDOVSWSA-N
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that features a pyridine ring, a vinyl group, and a benzoate ester linked to a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyridin-2-ylvinyl intermediate: This step involves the reaction of pyridine-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the pyridin-2-ylvinyl intermediate.

    Coupling with 4-(N,N-dimethylsulfamoyl)benzoic acid: The intermediate is then coupled with 4-(N,N-dimethylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Piperidine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with metal ions or proteins, while the vinyl group can participate in conjugation reactions. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(pyridin-2-yl)vinyl)phenyl benzoate
  • 4-(N,N-dimethylsulfamoyl)phenyl benzoate
  • (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methylbenzoate

Uniqueness

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridine ring and the dimethylsulfamoyl group allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-24(2)29(26,27)21-14-9-18(10-15-21)22(25)28-20-12-7-17(8-13-20)6-11-19-5-3-4-16-23-19/h3-16H,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKOCDJLBOVOLZ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
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(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate

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